N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivative characterized by a benzylidene substituent at the C5 position of the thiazolidinone ring and an N-benzyl-N-ethylbutanamide side chain. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antidiabetic, and anticancer properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which facilitates interactions with biological targets .
Properties
IUPAC Name |
N-benzyl-N-ethyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S2/c1-3-19-12-14-20(15-13-19)17-22-24(29)27(25(30)31-22)16-8-11-23(28)26(4-2)18-21-9-6-5-7-10-21/h5-7,9-10,12-15,17H,3-4,8,11,16,18H2,1-2H3/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLXMJKLXNKNPY-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone and an aldehyde, such as 4-ethylbenzaldehyde.
Amide Formation: The final step involves the formation of the amide linkage by reacting the intermediate with benzylamine and ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Amines, thiols, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity, disrupt cell membrane integrity, or interfere with DNA replication, depending on its specific application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Rhodanine Derivatives
The compound shares structural homology with several synthesized rhodanine derivatives. Key analogues include:
Pharmacological and Physicochemical Comparisons
- The target compound’s bulky substituents may favor kinase or protease inhibition, though experimental validation is needed .
Biological Activity
N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a carbonyl group. Its molecular formula is , with a molecular weight of 398.52 g/mol. The structure includes various functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.
- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation. In vitro studies have revealed that it can induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing inflammation in models of acute and chronic inflammation.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
A review of recent studies provides insights into the biological activity of this compound:
Q & A
Q. Table 1. Comparative Physicochemical Properties of Analogous Thiazolidinones
| Compound | logP | Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target compound (ethyl derivative) | 3.2 | 0.15 | 78 |
| 4-Fluoro analog | 2.8 | 0.22 | 85 |
| 4-Chloro analog | 3.5 | 0.09 | 72 |
Q. Table 2. Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–90°C | >80% yield, Z/E ratio 9:1 |
| Solvent | Glacial acetic acid | Enhances benzylidene formation |
| Catalyst | Anhydrous NaOAc | Reduces side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
